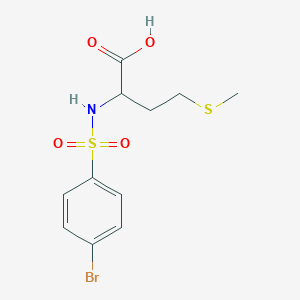
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known as BBMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BBMBA is a sulfonamide derivative that contains a butanoic acid moiety and a methylsulfanyl group. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes that play a role in various biochemical processes. The compound has been shown to inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has also been shown to inhibit acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to exhibit various biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory and analgesic activity in animal models. 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has also been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize using various methods, and it exhibits inhibitory activity against various enzymes. However, one limitation of 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid. One potential area of research is the synthesis of 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid derivatives with improved solubility and inhibitory activity against specific enzymes. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including epilepsy and inflammation. Additionally, the use of 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid as a building block in the synthesis of other bioactive compounds could be explored further.
Méthodes De Synthèse
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can be synthesized using various methods, including the reaction of 4-bromobenzenesulfonyl chloride with 2-amino-4-(methylsulfanyl)butanoic acid in the presence of a base such as triethylamine. Other methods include the reaction of 2-(methylsulfanyl)butanoic acid with 4-bromobenzenesulfonyl chloride in the presence of a base or the reaction of 2-(methylsulfanyl)butanoic acid with 4-bromobenzenesulfonyl azide in the presence of a catalyst.
Applications De Recherche Scientifique
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and biochemistry. The compound has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has also been studied for its potential use as a building block in the synthesis of other bioactive compounds.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S2/c1-18-7-6-10(11(14)15)13-19(16,17)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZFJITCKNWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2982974.png)
![N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide](/img/structure/B2982975.png)

![3-Pyridin-3-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2982978.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2982981.png)
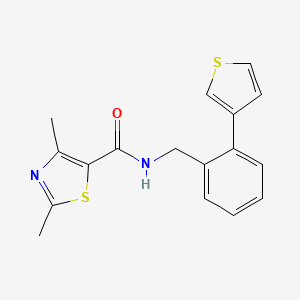

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)
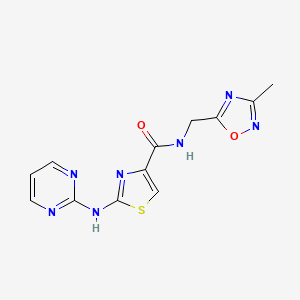
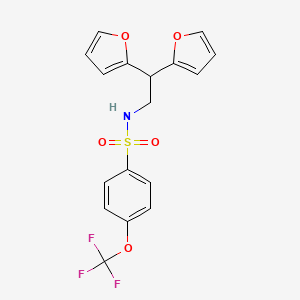
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)
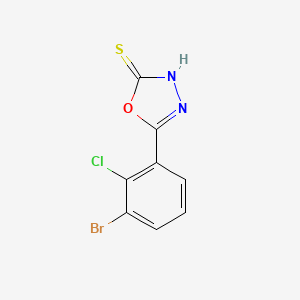
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)